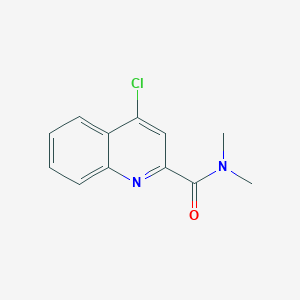
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 2,3,3-trichloroprop-2-en-1-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2,3,3-trichloroprop-2-en-1-yl derivatives under controlled conditions. One common method is the Friedel-Crafts acylation, where benzoyl chloride reacts with the trichloropropenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Addition Reactions: The double bond in the trichloropropenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the benzoyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The trichloropropenyl group can also participate in reactions that modify the chemical environment of the compound, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: A simpler analog with a benzoyl chloride group but lacking the trichloropropenyl substituent.
2,3,3-Trichloroprop-2-en-1-yl Chloride: Contains the trichloropropenyl group but lacks the benzoyl chloride moiety.
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoic Acid: Similar structure but with a carboxylic acid group instead of the acyl chloride.
Uniqueness
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride is unique due to the combination of the benzoyl chloride and trichloropropenyl groups, which confer distinct reactivity and potential for diverse applications. The presence of multiple reactive sites allows for versatile chemical modifications and functionalization, making it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
88218-52-4 |
|---|---|
Molekularformel |
C10H6Cl4O |
Molekulargewicht |
284.0 g/mol |
IUPAC-Name |
4-(2,3,3-trichloroprop-2-enyl)benzoyl chloride |
InChI |
InChI=1S/C10H6Cl4O/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4H,5H2 |
InChI-Schlüssel |
GQDKJUPKKDSXJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=C(Cl)Cl)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


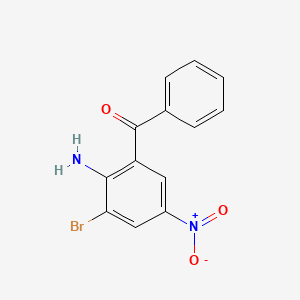
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
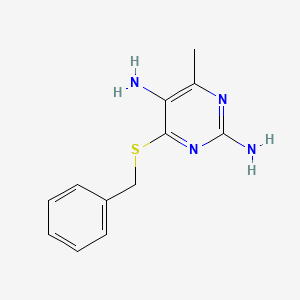
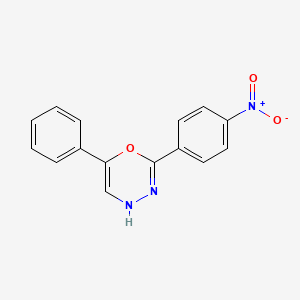

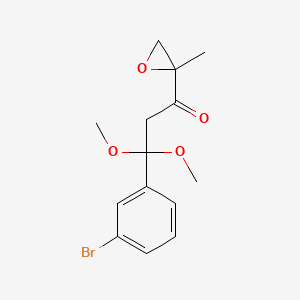
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
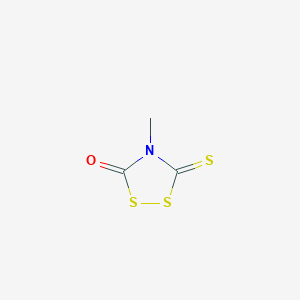
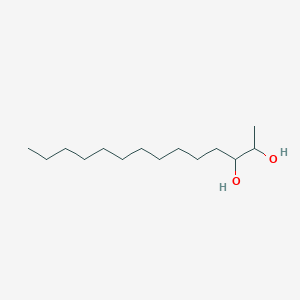
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)

![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
